molecular formula C6H4Br2O2 B3051681 Ethanone, 1-(4,5-dibromo-2-furanyl)- CAS No. 35388-91-1

Ethanone, 1-(4,5-dibromo-2-furanyl)-

Cat. No.: B3051681
CAS No.: 35388-91-1
M. Wt: 267.9 g/mol
InChI Key: JLQRBVQTSQLYBA-UHFFFAOYSA-N
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Description

Ethanone, 1-(4,5-dibromo-2-furanyl)-, is a brominated furan derivative characterized by a ketone functional group (ethanone) attached to the 2-position of a 4,5-dibromofuran ring. Its molecular formula is C₆H₄Br₂O₂, with a molecular weight of 267.81 g/mol. The compound’s structure combines the aromaticity of the furan ring with the electron-withdrawing effects of bromine substituents, making it a candidate for applications in organic synthesis and agrochemical research.

Properties

CAS No.

35388-91-1

Molecular Formula

C6H4Br2O2

Molecular Weight

267.9 g/mol

IUPAC Name

1-(4,5-dibromofuran-2-yl)ethanone

InChI

InChI=1S/C6H4Br2O2/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3

InChI Key

JLQRBVQTSQLYBA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(O1)Br)Br

Canonical SMILES

CC(=O)C1=CC(=C(O1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

1-(4,5-Dibromo-2-thienyl)ethanone

  • Molecular Formula : C₆H₄Br₂OS
  • Key Differences : Replaces the furan oxygen with sulfur (thiophene ring), enhancing aromaticity and altering electronic properties. The sulfur atom increases molecular weight (283.87 g/mol) and may influence reactivity in nucleophilic substitutions .
  • Synthesis : Likely synthesized via analogous methods to the furan derivative, using thiophene-based precursors.

1-(4,5-Dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)ethanone

  • Molecular Formula: C₁₀H₁₇NO₂
  • Key Differences : Features an oxazole ring (containing nitrogen) with dihydro, dimethyl, and propyl substituents. The absence of bromine reduces molecular weight (183.25 g/mol) and alters polarity, impacting solubility and biological interactions .

1-[5-(2-Furanylmethyl)-2-furanyl]ethanone

  • Molecular Formula : C₁₁H₁₀O₃
  • Key Differences : Contains a furanylmethyl substituent instead of bromine, increasing steric bulk and reducing halogen-related reactivity. Molecular weight: 190.20 g/mol .

Physicochemical Properties

Property 1-(4,5-Dibromo-2-furanyl)ethanone 1-(4,5-Dibromo-2-thienyl)ethanone 1-(4,5-Dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)ethanone 1-[5-(2-Furanylmethyl)-2-furanyl]ethanone
Molecular Weight 267.81 g/mol 283.87 g/mol 183.25 g/mol 190.20 g/mol
Heterocycle Furan (O) Thiophene (S) Oxazole (N, O) Furan (O)
Substituents 4,5-dibromo, 2-ethanone 4,5-dibromo, 2-ethanone Dihydro, dimethyl, propyl Furanylmethyl
Polarity High (Br, ketone) Moderate (S enhances lipophilicity) Moderate (alkyl groups) Low (non-halogenated)

Data Tables

Table 2: Physicochemical Properties

Property Target Compound Thienyl Analog Oxazolyl Analog Furanylmethyl Analog
Boiling Point Not available Not available Not available Not available
Solubility Low in H₂O Moderate in organic solvents High in polar solvents High in organic solvents
Reactivity Electrophilic (Br) More stable (S) Nucleophilic (N) Less reactive

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